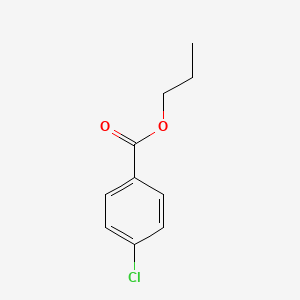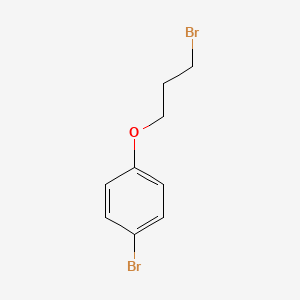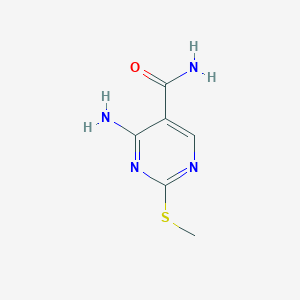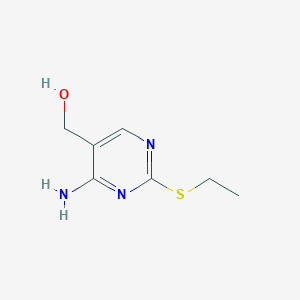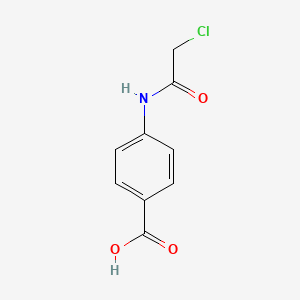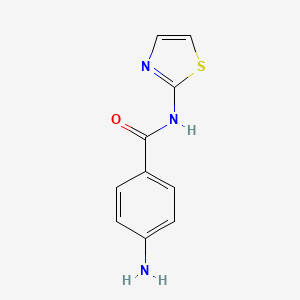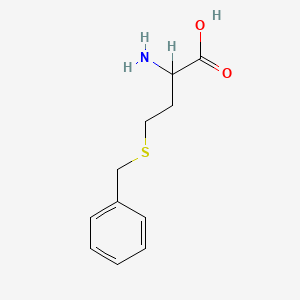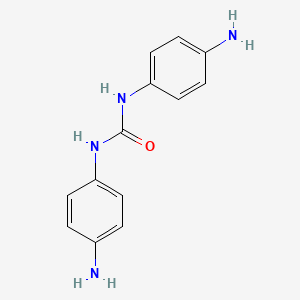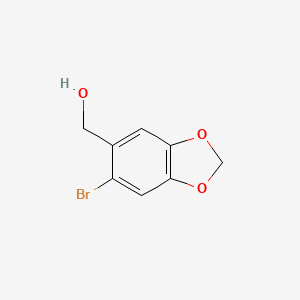
N-(1,3-thiazol-2-yl)benzenesulfonamide
Overview
Description
N-(1,3-thiazol-2-yl)benzenesulfonamide is a compound that combines the thiazole and sulfonamide moieties, both of which are known for their significant biological activities. This compound has garnered attention due to its potential antibacterial properties, making it a promising candidate for therapeutic applications .
Mechanism of Action
Target of Action
The primary target of N-(1,3-thiazol-2-yl)benzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle, and it is essential for meiosis but dispensable for mitosis .
Mode of Action
It has been suggested that the compound may have a distinctive mode of action when used in conjunction with a cell-penetrating peptide like octaarginine .
Biochemical Pathways
Molecules containing a thiazole ring, such as this compound, may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Result of Action
This compound has shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The compound, especially when used in conjunction with octaarginine, displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a cell-penetrating peptide like octaarginine can enhance the compound’s antibacterial activity . .
Biochemical Analysis
Biochemical Properties
N-(1,3-thiazol-2-yl)benzenesulfonamide plays a crucial role in biochemical reactions, particularly in its interaction with bacterial enzymes and proteins. This compound has been shown to inhibit the activity of certain bacterial enzymes, thereby disrupting essential biochemical pathways. For instance, this compound interacts with bacterial cell wall synthesis enzymes, leading to the inhibition of cell wall formation and ultimately causing bacterial cell death . Additionally, this compound has been found to interact with proteins involved in bacterial DNA replication, further contributing to its antibacterial activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, this compound disrupts cell wall synthesis and DNA replication, leading to cell death. In mammalian cells, this compound has been observed to influence cell signaling pathways and gene expression. Specifically, it has been shown to modulate the expression of genes involved in inflammatory responses, suggesting potential anti-inflammatory properties . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of bacterial enzyme activity. This compound binds to the active sites of enzymes involved in cell wall synthesis and DNA replication, preventing their normal function . Additionally, this compound has been found to induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to the upregulation or downregulation of specific genes, thereby influencing cellular processes and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been noted, particularly in in vitro studies. Prolonged exposure to this compound can lead to sustained inhibition of bacterial growth and metabolism, as well as potential cytotoxic effects on mammalian cells . These findings highlight the importance of monitoring the temporal effects of this compound in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent antibacterial activity with minimal adverse effects . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings suggest a narrow therapeutic window for this compound, emphasizing the need for careful dosage optimization in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its antibacterial activity. This compound interacts with enzymes involved in bacterial cell wall synthesis and DNA replication, leading to the disruption of these essential pathways . Additionally, this compound affects metabolic flux by inhibiting key metabolic enzymes, resulting in altered metabolite levels and energy production . These interactions highlight the compound’s potential as a metabolic modulator in bacterial cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported into bacterial cells via specific transporters and binding proteins, facilitating its accumulation at target sites . In mammalian cells, this compound is distributed throughout the cytoplasm and nucleus, where it interacts with various biomolecules . These distribution patterns are essential for the compound’s efficacy and specificity .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. In bacterial cells, this compound localizes to the cell wall and DNA replication machinery, where it exerts its antibacterial effects . In mammalian cells, this compound is found in the cytoplasm and nucleus, where it interacts with transcription factors and other regulatory proteins . These localization patterns are influenced by targeting signals and post-translational modifications, which direct the compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves the cyclization and condensation of haloketones with thioamide. This method is widely popular for the synthesis of thiazole moieties . Another approach involves the incorporation of both thiazole and sulfonamide moieties in a single molecule, as demonstrated in the synthesis of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, are likely applied to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-(1,3-thiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized thiazole derivatives.
Reduction: Amine derivatives of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-(1,3-thiazol-2-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antibacterial properties against both Gram-negative and Gram-positive bacteria.
Industry: Utilized in the development of new antimicrobial agents and hybrid antimicrobials.
Comparison with Similar Compounds
Sulfathiazole: Another sulfonamide with a thiazole ring, known for its antimicrobial properties.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness: N-(1,3-thiazol-2-yl)benzenesulfonamide stands out due to its combined thiazole and sulfonamide moieties, which confer potent antibacterial activity. Its ability to form effective complexes with cell-penetrating peptides further enhances its therapeutic potential .
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S2/c12-15(13,8-4-2-1-3-5-8)11-9-10-6-7-14-9/h1-7H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWNYPNPXLNRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284820 | |
| Record name | N-(1,3-thiazol-2-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4411-72-7 | |
| Record name | NSC41830 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC39156 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39156 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(1,3-thiazol-2-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-THIAZOLIN-2-YLIDENE)BENZENESULFONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-(1,3-thiazol-2-yl)benzenesulfonamide exert its antibacterial effect?
A1: this compound acts as an antibacterial agent by inhibiting the growth of bacteria. It achieves this by interfering with the synthesis of folic acid, a crucial compound for bacterial growth and survival. [, ]
Q2: What is the significance of forming Schiff bases with this compound?
A2: Researchers have explored the synthesis of Schiff bases using this compound as a starting material. This strategy involves reacting the compound with aldehydes, such as benzaldehyde or 2-hydroxybenzaldehyde, to create new molecules with potentially enhanced antibacterial properties. [, ] Studies have shown that these Schiff bases can exhibit higher potency against specific bacterial strains compared to the parent this compound molecule. []
Q3: Can metal complexes enhance the antibacterial activity of this compound?
A3: Yes, research indicates that complexing this compound with metal ions, such as Manganese(II), can lead to a significant enhancement in its antibacterial activity. [] This improved potency is attributed to the structural changes induced by metal coordination, potentially influencing the complex's interaction with bacterial targets.
Q4: What spectroscopic techniques are employed to characterize this compound and its derivatives?
A4: Various spectroscopic methods are crucial for characterizing this compound and its derivatives. These include:
- UV-Vis Spectroscopy: Provides insights into the electronic transitions within the molecule, aiding in structural elucidation and studying interactions with other molecules. []
- FTIR Spectroscopy: Identifies functional groups and their vibrational modes, confirming the presence of specific bonds (e.g., N-H, C=N, S=O) within the molecule. [, ]
- ¹H-NMR Spectroscopy: Offers detailed information about the hydrogen atoms in the molecule, their environment, and interactions, providing crucial insights into the structure and conformation of the compound. [, ]
- ¹³C-NMR Spectroscopy: Helps determine the number and types of carbon environments in the molecule, further clarifying the structure of this compound derivatives. []
- Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the compound, aiding in structural confirmation and identification. []
Q5: What structural features of this compound are important for its activity?
A5: The presence of the thiazole ring, the sulfonamide group (SO2NH), and the primary aromatic amine (NH2) are crucial for the biological activity of this compound. [] Modifications to these groups, such as forming Schiff bases or metal complexes, can impact the compound's potency and selectivity against different bacterial strains. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



